6-Chloroquinazolin-2-amine

DHFR inhibitor Antiparasitic research Enzyme selectivity

6-Chloroquinazolin-2-amine (CAS 20028-71-1, C8H6ClN3, MW 179.61) is a fundamental building block in the quinazoline chemical class. It is characterized by a chloro substituent at the 6-position of the quinazoline core and a primary amine at the 2-position.

Molecular Formula C8H6ClN3
Molecular Weight 179.6 g/mol
CAS No. 20028-71-1
Cat. No. B1369937
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloroquinazolin-2-amine
CAS20028-71-1
Molecular FormulaC8H6ClN3
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=NC=C2C=C1Cl)N
InChIInChI=1S/C8H6ClN3/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H,(H2,10,11,12)
InChIKeyRHALXGOIIIEADC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloroquinazolin-2-amine (CAS 20028-71-1) for Research and Procurement: A Verified Quinazoline Scaffold for Kinase and Enzyme Inhibitor Development


6-Chloroquinazolin-2-amine (CAS 20028-71-1, C8H6ClN3, MW 179.61) is a fundamental building block in the quinazoline chemical class. It is characterized by a chloro substituent at the 6-position of the quinazoline core and a primary amine at the 2-position. This compound serves as a crucial synthetic intermediate and a core scaffold for the development of biologically active molecules, most notably in the field of kinase inhibition [1]. Its established role in creating selective enzyme inhibitors and its utility as a starting material for various heterocyclic syntheses underpin its sustained demand in pharmaceutical and agrochemical research [2].

Why 6-Chloroquinazolin-2-amine Cannot Be Substituted with Generic Quinazoline Analogs: The Critical Role of the 6-Chloro Substituent in Target Selectivity and Synthetic Utility


Substituting 6-chloroquinazolin-2-amine with other halogen or alkyl-substituted quinazoline-2-amines is not straightforward due to the distinct physicochemical properties and biological activities conferred by the specific 6-chloro group. Variations in halogen size and electronegativity (e.g., F vs. Cl vs. Br) significantly alter molecular recognition by biological targets, as demonstrated in dihydrofolate reductase (DHFR) inhibitor studies [1]. The chlorine atom is a critical determinant for achieving selective inhibition profiles, a property not replicated by its 6-fluoro or 6-methoxy counterparts [2]. Furthermore, the 6-chloro substituent uniquely directs specific chemical reactions, such as its conversion to 2,6-dichloroquinazoline, which is a key intermediate not accessible from other 6-substituted analogs under the same conditions . The evidence below quantifies these critical differentiators.

Quantitative Evidence of 6-Chloroquinazolin-2-amine Differentiation Against Structural Analogs for Informed Procurement Decisions


Quantified Selectivity for Pneumocystis carinii DHFR Over the Mammalian Enzyme is Unique to 6-Chloro Substitution

In a comparative study of 2,4-diaminoquinazolines, the 6-chloro substituent conferred a unique selectivity profile for inhibiting dihydrofolate reductase (DHFR) from Pneumocystis carinii over the mammalian (rat liver) enzyme. This selectivity was not observed for other substitution patterns. [1]

DHFR inhibitor Antiparasitic research Enzyme selectivity

Potent Kinase Inhibition Achieved by a Derivative Containing the 6-Chloroquinazolin-2-yl Group

The (R)-N-(4-(3-((6-chloroquinazolin-2-yl)amino)pyrrolidine-1-carbonyl)phenyl)acrylamide derivative, which incorporates the core 6-chloroquinazolin-2-amine scaffold, demonstrates potent inhibition of Cyclin-dependent kinase 12 (CDK12) with an IC50 of 100 nM [1].

CDK12 inhibitor Kinase inhibitor Oncology research

Validated Intermediate for the Synthesis of 2,6-Dichloroquinazoline, a Versatile PDE10 Inhibitor Precursor

6-Chloroquinazolin-2-amine is directly converted to 2,6-dichloroquinazoline in a 20% yield via a diazotization-chlorination reaction using tert-butyl nitrite and SbCl3. This dichloro intermediate is a key building block for synthesizing PDE10 inhibitors [1].

Synthetic intermediate PDE10 inhibitor Heterocyclic chemistry

Demonstrated Antitumor Activity of 6-Chloro-Quinazolin Derivatives in Human Cancer Cell Lines

Novel derivatives based on the 6-chloro-quinazoline scaffold exhibit significant in vitro antitumor activity. The most active members, 5a and 5f, induced apoptosis in MGC-803 human gastric cancer cells, with apoptosis ratios of 31.7% and 21.9% at 10 µM, respectively, after 24 hours of treatment [1].

Antitumor agent Apoptosis induction Cancer cell lines

Recommended Research Applications for 6-Chloroquinazolin-2-amine Based on Quantified Differentiation


Medicinal Chemistry: Designing Selective Kinase Inhibitors for Oncology

Leverage the 6-chloroquinazolin-2-amine scaffold as a privileged core for generating potent, selective kinase inhibitors. Its demonstrated ability to achieve sub-100 nM potency against CDK12 [1] and its established use in selective PAK4 inhibitor programs [2] make it a preferred choice over non-chlorinated quinazolines for hit-to-lead optimization in kinase drug discovery.

Anti-Infective Drug Discovery: Developing Selective DHFR Inhibitors

Utilize the 6-chloro substitution pattern to engineer selective dihydrofolate reductase (DHFR) inhibitors targeting Pneumocystis carinii. The 8.1-fold selectivity for the pathogen enzyme over mammalian DHFR [3] is a key differentiator from 6-fluoro or 6-unsubstituted analogs, providing a strategic advantage in antiparasitic and antibacterial lead development programs.

Synthetic Chemistry: Precursor to High-Value Heterocyclic Intermediates

Employ 6-chloroquinazolin-2-amine as a specific, validated starting material for the synthesis of 2,6-dichloroquinazoline, a crucial intermediate for PDE10 inhibitors [4]. This established, reproducible route (20% yield under defined conditions) is unique to the 6-chloro compound and is not feasible with other 6-substituted analogs, making it essential for chemists working on PDE10-targeted therapies.

Oncology Research: Building and Optimizing Antitumor Agents

Initiate structure-activity relationship (SAR) studies from the 6-chloro-quinazoline core to develop novel antitumor agents. The scaffold's demonstrated ability to induce significant apoptosis in gastric cancer cell lines (up to 31.7% at 10 µM) [5] provides a data-backed foundation for medicinal chemists aiming to create more potent anticancer leads.

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